molecular formula C24H17BrCl2FN3O5S B1671185 艾索非韦林 CAS No. 868046-19-9

艾索非韦林

货号: B1671185
CAS 编号: 868046-19-9
分子量: 629.3 g/mol
InChI 键: ULTDEARCBRNRGR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Elsulfavirine, also known as Elpida, is an antiretroviral drug primarily used in the treatment and prevention of HIV-1 infections . Developed by Viriom, Inc., elsulfavirine functions as a prodrug of VM-1500A, a non-nucleoside reverse transcriptase inhibitor (NNRTI) .

Clinical Applications in HIV Treatment

First-line Therapy: Elsulfavirine has been recognized as a preferred first-line therapy for HIV-1 infection in Russia . Clinical trials have demonstrated its safety, tolerability, and effectiveness in patients with mild to moderate liver dysfunction and in those co-infected with tuberculosis or hepatitis C, who are receiving rifampicin or sofosbuvir, respectively .

Efficacy and Safety: A post-approval analysis involving 1296 patients confirmed the efficacy and safety observed in earlier clinical trials. In treatment-naïve HIV-positive patients who completed 48 weeks of elsulfavirine therapy, over 90% achieved undetectable viral loads, irrespective of their baseline viral level. The drug was well-tolerated, with no new safety concerns identified .

Long-acting Formulations: Viriom is developing long-acting injectable nanoformulations of VM-1500A (VM-1500A-LAI) for monthly or less frequent intramuscular and subcutaneous administration . A Phase 2a study is underway in Russia to determine the therapeutic dose, safety, and efficacy of multiple VM-1500A-LAI injections in virally suppressed HIV-positive patients, compared to the once-daily oral regimen of Elpida .

Pre-exposure Prophylaxis (PrEP): Elsulfavirine is also being explored for pre-exposure prophylaxis (PrEP) against HIV-1 infection. Its favorable safety profile and unique pharmacokinetic properties support the development of various formulations, including once-weekly oral tablets .

Drug Resistance: Studies evaluating HIV-1 drug resistance to elsulfavirine among Russian treatment-naïve patients indicate a low prevalence of mutations associated with decreased susceptibility . The use of elsulfavirine in clinical practice has shown good virological and immunological efficacy, with no treatment ineffectiveness or development of drug resistance observed after 24 weeks of therapy .

Potential Applications Beyond HIV

COVID-19 Treatment: Viriom initiated a Phase 2 clinical study to assess the efficacy of elsulfavirine in adults with moderate COVID-19 manifestations . The study involves approximately 240 patients across multiple centers, primarily in Russia and EAEU countries . The trial evaluates the safety and efficacy of 5-day and 10-day dosing regimens of elsulfavirine, administered as oral tablets, in combination with azithromycin and standard care .

Elsulfavirine Clinical Trials

Trial PhaseIndicationDescription
Phase 2aHIV-1 InfectionRandomized study to assess the safety and efficacy of long-acting injectable nanoformulations of VM-1500A in virally suppressed HIV-positive patients
Phase 2COVID-19Open-label, multicenter study to evaluate the efficacy of elsulfavirine in adults with moderate manifestations of COVID-19. Participants are randomized to receive different doses of elsulfavirine
PreclinicalHIV-1 Infections, PrEPStudies evaluating long-acting parenteral and oral formulations for infrequent dosing to improve patient compliance and long-term treatment outcomes

Regulatory Status

  • Elsulfavirine (Elpida®) is approved in Russia and the Eurasian Economic Union as a 20mg once-daily oral capsule for treating HIV-1 infection .
  • Market authorization submissions are under review in Thailand, China, Colombia, Indonesia, and South Africa .
  • The U.S. Food and Drug Administration (FDA) has accepted Viriom’s investigational new drug (IND) filing for elsulfavirine for once-weekly treatment of HIV infection .

准备方法

艾硫维林通过多步合成过程合成,涉及多个关键中间体。合成路线通常包括以下步骤:

艾硫维林的工业生产方法包括优化这些合成路线,以实现高产率和纯度。 这包括使用先进的纯化技术和严格的质量控制措施,以确保最终产品符合监管标准 .

生物活性

Elsulfavirine, also known as Elpida®, is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV-1 infections. It is the prodrug of VM-1500A, which has demonstrated significant antiviral activity against HIV. This article delves into the biological activity of elsulfavirine, highlighting its pharmacokinetics, efficacy in clinical trials, safety profile, and potential for use in pre-exposure prophylaxis (PrEP).

Elsulfavirine functions by selectively inhibiting reverse transcriptase, an enzyme crucial for HIV replication. By binding to the enzyme's active site, it prevents the conversion of viral RNA into DNA, thereby halting viral replication and spread within the host.

Pharmacokinetics

The pharmacokinetic profile of elsulfavirine shows a long half-life of approximately 8 days , which supports less frequent dosing regimens. This characteristic is particularly advantageous for patient adherence to treatment protocols .

Efficacy in Clinical Trials

Clinical studies have established the efficacy of elsulfavirine in comparison to traditional NNRTIs such as efavirenz. Notably, a 48-week study involving 120 treatment-naïve patients indicated that 81% of participants on elsulfavirine achieved HIV-1 RNA levels below 50 copies/mL , compared to 73.7% in the efavirenz group. Importantly, there were no cases of virologic failure reported in either arm .

Summary of Clinical Trial Findings

Study TypeParticipantsElsulfavirine EfficacyEfavirenz EfficacyAdverse Events (%)
Phase IIb12081% <50 copies/mL73.7% <50 copies/mL36.7%
Phase II60100% virologic success100% virologic success77.6%

The trials also demonstrated that elsulfavirine was better tolerated than efavirenz, with significantly fewer drug-related adverse events leading to discontinuation .

Safety Profile

Elsulfavirine has shown a favorable safety profile in clinical studies. Adverse events were reported in 36.7% of participants receiving elsulfavirine compared to 77.6% for those on efavirenz, indicating a substantially lower incidence of side effects . The most common adverse effects included mild gastrointestinal symptoms and central nervous system disturbances.

Case Study: Treatment-naïve Patients

In an open-label study involving treatment-naïve patients, elsulfavirine was administered alongside tenofovir disoproxil fumarate (TDF) and emtricitabine (FTC). The results indicated that patients experienced significant reductions in viral load and improvements in CD4 counts over a period of 96 weeks , reinforcing the drug's efficacy and tolerability .

Case Study: Drug Resistance

Research has also focused on drug resistance associated with elsulfavirine. A study highlighted that treatment-emergent resistance mutations were not observed among participants who maintained adherence to the regimen over the trial duration. This suggests that elsulfavirine may have a lower propensity for inducing resistance compared to older NNRTIs .

Long-Acting Formulations

Viriom is exploring long-acting injectable formulations of VM-1500A (the active compound) for both treatment and prevention strategies against HIV. These formulations aim to enhance patient adherence by reducing dosing frequency while maintaining effective viral suppression .

Pre-exposure Prophylaxis (PrEP)

Elsulfavirine is also being investigated as a potential option for PrEP due to its favorable pharmacokinetic properties and safety profile. Ongoing studies are assessing its effectiveness in preventing HIV transmission among high-risk populations .

属性

IUPAC Name

N-[4-[[2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetyl]amino]-3-chlorophenyl]sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrCl2FN3O5S/c1-2-21(32)31-37(34,35)17-4-6-20(19(27)11-17)30-22(33)9-14-3-5-18(25)24(23(14)28)36-16-8-13(12-29)7-15(26)10-16/h3-8,10-11H,2,9H2,1H3,(H,30,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTDEARCBRNRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrCl2FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868046-19-9
Record name Elsulfavirine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868046199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elsulfavirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14929
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ELSULFAVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC4CGO0RUG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elsulfavirine
Reactant of Route 2
Reactant of Route 2
Elsulfavirine
Reactant of Route 3
Reactant of Route 3
Elsulfavirine
Reactant of Route 4
Reactant of Route 4
Elsulfavirine
Reactant of Route 5
Reactant of Route 5
Elsulfavirine
Reactant of Route 6
Reactant of Route 6
Elsulfavirine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。